molecular formula C17H19N3O2S B6566087 N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS No. 921549-10-2

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B6566087
CAS No.: 921549-10-2
M. Wt: 329.4 g/mol
InChI Key: QSZBXDMRDPLWBI-UHFFFAOYSA-N
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Description

N-(4-{[(3,4-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide (molecular formula: C₁₆H₁₇N₃O₂S) is a thiazole-carboxamide derivative featuring a cyclopropane ring and a 3,4-dimethylphenyl carbamoyl moiety. Its structure combines a thiazole core with a cyclopropanecarboxamide group at position 2 and a substituted acetamide side chain at position 4 of the thiazole ring.

Properties

IUPAC Name

N-[4-[2-(3,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-3-6-13(7-11(10)2)18-15(21)8-14-9-23-17(19-14)20-16(22)12-4-5-12/h3,6-7,9,12H,4-5,8H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZBXDMRDPLWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound with notable biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H18_{18}N2_{2}OS
  • Molecular Weight : 290.39 g/mol
  • Structure : The compound features a thiazole ring, a dimethylphenyl group, and a cyclopropanecarboxamide moiety, which contribute to its unique biological activity.

Enzyme Interaction

The compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, it has demonstrated the ability to inhibit specific enzymes involved in bacterial lipid biosynthesis, indicating potential antimicrobial properties. This inhibition can disrupt the integrity of bacterial cell membranes, leading to cell death.

Cellular Effects

This compound affects several cellular processes:

  • Cell Signaling : It modulates key signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
  • Gene Expression : The compound influences gene expression profiles associated with tumor growth and survival.
  • Metabolic Pathways : It alters metabolic activities within cells, potentially leading to reduced energy production in rapidly dividing cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By binding to active sites of enzymes involved in lipid biosynthesis, it effectively reduces their activity.
  • Receptor Interaction : It may also interact with cellular receptors that mediate growth and survival signals in cancer cells.
  • Molecular Docking Studies : Computational studies suggest that the compound binds effectively to specific targets within cells, enhancing its potential as a therapeutic agent .

Research Findings and Case Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Antimicrobial Activity : In vitro tests have shown that this compound exhibits significant antimicrobial effects against several bacterial strains by disrupting lipid biosynthesis pathways.
  • Cancer Cell Studies : Research involving cancer cell lines indicates that treatment with this compound leads to decreased cell viability and increased apoptosis rates. The IC50_{50} values observed were promising, suggesting effective concentration ranges for therapeutic applications .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial lipid synthesis
Cancer Cell ProliferationReduced viability (IC50_{50} values noted)
Apoptosis InductionIncreased rates in treated cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (Compound 4)
  • Structural Similarities : Both compounds share the cyclopropanecarboxamide-thiazole backbone.
  • Key Differences : The substituent at the thiazole’s 4-position is a 3,4-dichlorophenyl group in Compound 4 versus a 3,4-dimethylphenyl carbamoylmethyl group in the target compound.
  • Synthesis : Compound 4 was synthesized via coupling of 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine with cyclopropanecarbonyl chloride in THF, yielding 60% after preparative HPLC . The target compound likely follows a similar synthetic route, but substituent differences may affect reaction efficiency.
A-836,339 (Tetramethylcyclopropane-Thiazole Carboxamide)
  • Structural Similarities : Both compounds feature a thiazole ring and cyclopropane moiety.
  • Key Differences: A-836,339 includes a tetramethylcyclopropane group and substitutions on the thiazole nitrogen, whereas the target compound has a monosubstituted cyclopropanecarboxamide and a carbamoylmethyl side chain .
  • Functional Implications: A-836,339 is a cannabinoid receptor agonist, suggesting that cyclopropane-thiazole hybrids may target lipid-mediated signaling pathways. The target compound’s 3,4-dimethylphenyl group could modulate selectivity for non-cannabinoid targets (e.g., kinases).
N-(4-Phenyl-1,3-thiazol-2-yl) Benzamide Derivatives (Anti-inflammatory Agents)
  • Structural Similarities : Thiazole-carboxamide core.
  • Key Differences : The anti-inflammatory compounds in have a benzamide group at position 2 and phenyl or substituted phenyl groups at position 4.
  • Bioactivity: Compounds like 5c (4-chlorobenzamide derivative) showed potent anti-inflammatory activity in carrageenan-induced edema models .
Compound 85: Benzo[d][1,3]dioxol-5-yl Cyclopropanecarboxamide Hybrid
  • Structural Similarities : Cyclopropanecarboxamide-thiazole scaffold.
  • Key Differences : Compound 85 includes a benzo[d][1,3]dioxole group and a 4-hydroxyphenyl substituent, synthesized via coupling with a cyclopropanecarboxylic acid derivative (26% yield) .
  • Synthesis Challenges : Lower yield in Compound 85 compared to Compound 4 (60%) highlights the impact of bulky substituents on reaction efficiency.

Comparative Analysis of Substituent Effects

Compound Thiazole 4-Substituent Key Functional Groups Synthetic Yield Potential Bioactivity
Target Compound 3,4-Dimethylphenyl carbamoylmethyl Cyclopropanecarboxamide Not reported Kinase modulation (inferred)
Compound 4 3,4-Dichlorophenyl Cyclopropanecarboxamide 60% Undisclosed (structural analog)
A-836,339 Alkyl/benzyl on thiazole N Tetramethylcyclopropane Not reported Cannabinoid receptor agonist
Anti-inflammatory 5c 4-Chlorophenyl Benzamide Not reported Anti-inflammatory (carrageenan model)
Compound 85 4-Hydroxyphenyl Benzo[d][1,3]dioxol-5-yl 26% Undisclosed (kinase or receptor target)

Substituent Impact :

  • Electron-withdrawing groups (e.g., Cl in Compound 4) may enhance binding to electrophilic pockets in enzymes or receptors.
  • Electron-donating groups (e.g., methyl in the target compound) could improve metabolic stability or solubility.
  • Bulkier groups (e.g., benzo[d][1,3]dioxole in Compound 85) may reduce synthetic yields but increase target specificity.

Docking and Computational Insights

While direct docking data for the target compound are unavailable, and highlight Glide’s accuracy in predicting ligand-receptor interactions. Comparative docking studies of analogs suggest:

  • Cyclopropane rings may engage in hydrophobic interactions with protein pockets.
  • Thiazole nitrogen atoms could form hydrogen bonds with kinase active sites (e.g., c-Abl in ).
  • Substituent variations (e.g., dimethylphenyl vs. dichlorophenyl) may alter binding scores by >1 kcal/mol, significantly affecting potency .

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